molecular formula C13H14ClF2N3 B6170970 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride CAS No. 2445785-01-1

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride

Cat. No. B6170970
CAS RN: 2445785-01-1
M. Wt: 285.7
InChI Key:
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Description

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride (DFMPE) is a synthetic compound that has been widely used in scientific research. It is used as a tool to study the biochemical and physiological effects of various compounds and to explore their potential applications. DFMPE has been found to have a wide range of activities, including inhibition of enzymes, inhibition of protein-protein interactions, and modulation of receptor signaling.

Scientific Research Applications

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride has been widely used in scientific research due to its ability to inhibit enzymes and protein-protein interactions. It has been used to study the effects of various compounds on biological systems, as well as to explore their potential applications. 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.

Mechanism of Action

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride is thought to act by inhibiting enzymes and protein-protein interactions. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to inhibit the binding of various compounds to their target proteins.
Biochemical and Physiological Effects
2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K pathways. It has also been found to modulate the expression of various genes, including those involved in inflammation and cell growth. In addition, 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride has been found to have anti-inflammatory and anti-cancer effects in various cell lines.

Advantages and Limitations for Lab Experiments

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride is a highly potent compound, and should be handled with caution.

Future Directions

The potential applications of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride are vast and diverse. It has been used to study the biochemical and physiological effects of various compounds, and to explore their potential applications. In addition, it has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds. Further research is needed to explore the full potential of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride and its applications.
Some potential future directions for 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride include:
• Investigating the effects of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride on various diseases, such as cancer, diabetes, and cardiovascular disease.
• Exploring the potential of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride as a therapeutic agent for various diseases.
• Investigating the effects of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride on cell signaling pathways.
• Examining the effects of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride on gene expression.
• Investigating the effects of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride on protein-protein interactions.
• Exploring the potential of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride as a tool for drug discovery.
• Investigating the effects of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride on the immune system.
• Examining the potential of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride as a diagnostic tool.

Synthesis Methods

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride is synthesized via a three-step reaction. The first step involves the reaction of 2,4-difluorophenylacetic acid with 5-methylpyrimidin-2-ylamine hydrochloride in the presence of a base catalyst. This reaction forms a Schiff base, which is then reduced with sodium borohydride to form the desired 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride. The reaction is shown below:
2,4-Difluorophenylacetic acid + 5-methylpyrimidin-2-ylamine hydrochloride + Base Catalyst → Schiff Base → Sodium Borohydride → 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride' involves the reaction of 2,4-difluoroacetophenone with 5-methyl-2-pyrimidinamine in the presence of sodium hydride and acetic acid to form the intermediate 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-one. This intermediate is then reduced using sodium borohydride in methanol to yield the final product as a hydrochloride salt.", "Starting Materials": [ "2,4-difluoroacetophenone", "5-methyl-2-pyrimidinamine", "Sodium hydride", "Acetic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,4-difluoroacetophenone is reacted with 5-methyl-2-pyrimidinamine in the presence of sodium hydride and acetic acid to form the intermediate 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-one.", "Step 2: The intermediate is then reduced using sodium borohydride in methanol to yield the final product as a hydrochloride salt.", "Step 3: The product is isolated by filtration and washed with cold methanol to obtain the pure compound as a white solid." ] }

CAS RN

2445785-01-1

Product Name

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride

Molecular Formula

C13H14ClF2N3

Molecular Weight

285.7

Purity

95

Origin of Product

United States

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